molecular formula C13H14O4 B3046132 Methyl 6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate CAS No. 120072-87-9

Methyl 6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Cat. No. B3046132
Key on ui cas rn: 120072-87-9
M. Wt: 234.25 g/mol
InChI Key: ZMHYDSAWFKQVKL-UHFFFAOYSA-N
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Patent
US04767776

Procedure details

A suspension of 24.0 g (0.60 mole) of sodium hydride (60% dispersion in mineral oil) and 49.5 ml (52.9 g; 0.59 mole) of dimethyl carbonate (freshly distilled from sodium hydride) in 240 ml of tetrahydrofuran under a nitrogen atmosphere was stirred and heated to reflux. Reflux was maintained while a solution of 29.7 g (0.17 mole) of 6-methoxy-1-tetralone in 105 ml of tetrahydrofuran was added dropwise over two hours. After addition was complete, the mixture was stirred at reflux for an additional 90 minutes, cooled in ice, and treated dropwise with 36 ml of glacial acetic acid, followed by 450 ml of ice water. The two-phase reaction mixture was extracted with ethyl acetate (4×250 ml), and the combined organic layers were washed with water (1×600 ml), 5% aqueous sodium bicarbonate solution (3×600 ml), and water again. The ethyl acetate extract was dried (anhydrous sodium sulfate and evaporated (vacuum). The residue was pulverized and stirred in 500 ml of hexane. Filtration yielded 37.9 g (96% yield) of the ester product, mp 79°-81°, suitable for further synthesis. A sample purified by bulb-to-bulb distillation followed by recrystallization from hexane/ethyl acetate was analytically pure, mp 82°-84° (a mp of 88°-89° is given by J. Jacques and A. Horeau, Bull. Soc. Chem. France, 512 (1950)).
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
49.5 mL
Type
reactant
Reaction Step One
Quantity
29.7 g
Type
reactant
Reaction Step Two
Quantity
105 mL
Type
solvent
Reaction Step Two
Quantity
36 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
450 mL
Type
reactant
Reaction Step Four
Name
Yield
96%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3](=[O:8])([O:6][CH3:7])OC.[CH3:9][O:10][C:11]1[CH:12]=[C:13]2[C:18](=[CH:19][CH:20]=1)[C:17](=[O:21])[CH2:16][CH2:15][CH2:14]2.C(O)(=O)C>O1CCCC1>[CH3:9][O:10][C:11]1[CH:12]=[C:13]2[C:18](=[CH:19][CH:20]=1)[C:17](=[O:21])[CH:16]([C:3]([O:6][CH3:7])=[O:8])[CH2:15][CH2:14]2 |f:0.1|

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
49.5 mL
Type
reactant
Smiles
C(OC)(OC)=O
Step Two
Name
Quantity
29.7 g
Type
reactant
Smiles
COC=1C=C2CCCC(C2=CC1)=O
Name
Quantity
105 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
36 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
ice water
Quantity
450 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
freshly distilled from sodium hydride) in 240 ml of tetrahydrofuran under a nitrogen atmosphere
TEMPERATURE
Type
TEMPERATURE
Details
heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
Reflux
ADDITION
Type
ADDITION
Details
was added dropwise over two hours
Duration
2 h
ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
the mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for an additional 90 minutes
Duration
90 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled in ice
CUSTOM
Type
CUSTOM
Details
The two-phase reaction mixture
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate (4×250 ml)
WASH
Type
WASH
Details
the combined organic layers were washed with water (1×600 ml), 5% aqueous sodium bicarbonate solution (3×600 ml), and water again
EXTRACTION
Type
EXTRACTION
Details
The ethyl acetate extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated (vacuum)
STIRRING
Type
STIRRING
Details
stirred in 500 ml of hexane
FILTRATION
Type
FILTRATION
Details
Filtration

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2CCC(C(C2=CC1)=O)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 37.9 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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